molecular formula C6H5ClN2O3 B1352229 5-Chloro-2-methoxypyrimidine-4-carboxylic acid CAS No. 38275-36-4

5-Chloro-2-methoxypyrimidine-4-carboxylic acid

Cat. No.: B1352229
CAS No.: 38275-36-4
M. Wt: 188.57 g/mol
InChI Key: LRXAWZXNFKVDRA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid typically involves the chlorination of 2-methoxypyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Methoxypyrimidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form derivatives with different functional groups.

    Oxidation Reactions: The methoxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to achieve substitution at the 5-position.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed for the oxidation of the methoxy group.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used for the reduction of the carboxylic acid group.

Major Products Formed:

  • Substitution reactions yield various 5-substituted derivatives.
  • Oxidation reactions produce aldehyde or carboxylic acid derivatives.
  • Reduction reactions result in alcohol or aldehyde derivatives.

Scientific Research Applications

5-Chloro-2-methoxypyrimidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals and dyes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 5-Chloro-2-methylthio-pyrimidine-4-carboxylic acid
  • 2-Chloro-5-methylpyrimidine
  • 5-Chloropyridine-2-carboxaldehyde

Comparison:

  • 5-Chloro-2-methylthio-pyrimidine-4-carboxylic acid: Similar structure with a methylthio group instead of a methoxy group, leading to different reactivity and biological activity.
  • 2-Chloro-5-methylpyrimidine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
  • 5-Chloropyridine-2-carboxaldehyde: Contains a pyridine ring instead of a pyrimidine ring, affecting its chemical behavior and potential uses.

5-Chloro-2-methoxypyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloro-2-methoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXAWZXNFKVDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406771
Record name 5-chloro-2-methoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-36-4
Record name 5-Chloro-2-methoxy-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38275-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-methoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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